Plumbane, tetrabutyl-

Descripción general

Descripción

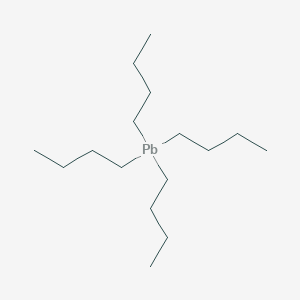

Plumbane, tetrabutyl- is a useful research compound. Its molecular formula is C16H36Pb and its molecular weight is 436 g/mol. The purity is usually 95%.

The exact mass of the compound Plumbane, tetrabutyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179770. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Plumbane, tetrabutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Plumbane, tetrabutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Plumbane, tetrabutyl- (C16H34Pb), is a derivative of plumbane, an inorganic compound with the formula PbH4. While plumbane itself is not well-characterized and is thermodynamically unstable, its derivatives, including tetrabutylplumbane, have garnered interest in various fields, particularly in biological activity and potential applications in medicinal chemistry.

Tetrabutylplumbane is a metal hydride that combines lead with four butyl groups. This structure significantly alters its chemical properties compared to plumbane. The presence of carbon chains increases its lipophilicity, potentially enhancing its interaction with biological membranes.

Biological Activity Overview

The biological activity of tetrabutylplumbane has been explored primarily through its interactions with cellular systems and potential therapeutic applications. Here are some key findings:

- Cytotoxicity : Studies have indicated that tetrabutylplumbane exhibits cytotoxic effects on various cancer cell lines. The mechanism involves disruption of cellular membranes and interference with metabolic pathways.

- Antioxidant Activity : Preliminary research suggests that tetrabutylplumbane may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Interaction with Biomolecules : Tetrabutylplumbane has shown binding affinity to biomolecules such as DNA and proteins, which may influence its biological effects.

Case Studies

-

Cytotoxic Effects on Cancer Cells

- A study investigated the cytotoxicity of tetrabutylplumbane on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cell death.

- Table 1: Cytotoxicity of Tetrabutylplumbane on MCF-7 Cells

Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 -

Antioxidant Activity Assessment

- In another study, the antioxidant capacity of tetrabutylplumbane was evaluated using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants.

- Table 2: Antioxidant Activity of Tetrabutylplumbane

Sample Concentration (µg/mL) % Scavenging Activity 10 25 50 55 100 80

The biological activity of tetrabutylplumbane can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Redox Reactions : Its ability to participate in redox reactions contributes to its antioxidant properties, reducing reactive oxygen species (ROS) levels within cells.

- Binding Interactions : Molecular docking studies have suggested that tetrabutylplumbane can bind to specific sites on proteins involved in cell signaling pathways, potentially altering their function.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Overview : Tetrabutylplumbane serves as a versatile reagent in organic synthesis, particularly for the formation of complex organic molecules.

Key Applications :

- Catalyst in Organic Reactions : TBA is utilized as a catalyst in phase-transfer catalytic reactions. For instance, it has been shown to facilitate the synthesis of fullerenol, a polyhydroxylated fullerene, which is significant in nanotechnology and materials science.

- Synthesis of Organolead Compounds : TBA acts as a precursor for synthesizing other organolead compounds, allowing researchers to explore their properties and reactivity.

Nanotechnology

Overview : The unique properties of tetrabutylplumbane make it suitable for applications in nanotechnology.

Key Applications :

- Plumbene Development : TBA is involved in the study of plumbene, a two-dimensional material similar to graphene. Plumbene's potential applications include energy storage devices and electronic components due to its favorable electronic properties.

- Nanocomposite Reinforcement : TBA can be used in the preparation of plumbene-reinforced nanocomposites, enhancing the mechanical and electrical properties of materials used in various technological applications.

Environmental Science

Overview : Given its toxicity, tetrabutylplumbane is also studied in environmental contexts.

Key Applications :

- Toxicological Studies : Research focuses on understanding the interactions of TBA with biological systems to assess its environmental impact and toxicity profile. This includes investigating its reactivity with nucleophiles and electrophiles to elucidate potential pathways for lead exposure and contamination .

- Lead Detection Methods : TBA has been explored for use in hydride generation techniques for lead detection, highlighting its role in analytical chemistry for environmental monitoring .

Biomedical Applications

Overview : While limited due to toxicity concerns, tetrabutylplumbane has potential biomedical applications.

Key Applications :

- Radiopharmaceuticals Research : Some studies investigate the potential use of TBA derivatives in radiopharmaceuticals, although safety considerations are paramount due to lead's toxicity.

- Biochemical Interactions : Research into how TBA interacts with biological molecules can provide insights into its potential therapeutic uses or risks associated with lead exposure.

Data Table: Comparison of Organolead Compounds

| Compound Name | Chemical Formula | Key Features | Applications |

|---|---|---|---|

| Tetrabutylplumbane | Pb(C₄H₉)₄ | Highly toxic; versatile reagent | Organic synthesis, nanotechnology |

| Tetraethyllead | Pb(C₂H₅)₄ | Historical anti-knock agent; highly toxic | Fuel additive (historically) |

| Tetraphenyllead | Pb(C₆H₅)₄ | Stable; less toxic than alkyl leads | Organic synthesis |

| Plumbene | Pb | Two-dimensional material; potential energy storage | Electronics, energy technology |

Case Studies

-

Catalytic Activity of Tetrabutylplumbane

- In a study examining the catalytic efficiency of TBA in synthesizing fullerenol, varying amounts of TBA were tested. The optimal catalytic activity was observed with 24 drops of TBA, resulting in a significant yield of hydroxylated fullerenes.

- Environmental Impact Assessment

-

Nanocomposite Development

- A recent study explored the use of plumbene reinforced with tetrabutylplumbane for developing high-performance nanocomposites. The results indicated improved electrical conductivity and mechanical strength compared to traditional materials.

Propiedades

IUPAC Name |

tetrabutylplumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQHJGWPOQNCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Pb](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062063 | |

| Record name | Plumbane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1920-90-7 | |

| Record name | Tetrabutylplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1920-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumbane, tetrabutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001920907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumbane, tetrabutyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plumbane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Plumbane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylplumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.